![molecular formula C6H12SiTe B14235908 Trimethyl[(methyltellanyl)ethynyl]silane CAS No. 501330-23-0](/img/structure/B14235908.png)
Trimethyl[(methyltellanyl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(methyltellanyl)ethynyl]silane is an organosilicon compound with the chemical formula (CH3)3SiC≡CTeCH3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[(methyltellanyl)ethynyl]silane typically involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3)3SiCl+HC≡CH→(CH3)3SiC≡CH+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and reaction monitoring techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl[(methyltellanyl)ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The compound can undergo substitution reactions with halogenated hydrocarbons to form new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated hydrocarbons like chloromethane are used in substitution reactions.
Major Products:
Oxidation: Formation of silicon oxides.
Reduction: Formation of simpler silane derivatives.
Substitution: Formation of new organosilicon compounds with specific substituents.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(methyltellanyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of Trimethyl[(methyltellanyl)ethynyl]silane involves its interaction with specific molecular targets. The compound can form stable bonds with various substrates, facilitating the formation of complex organic molecules. The pathways involved include:
Formation of Carbon-Silicon Bonds: The compound acts as a precursor in the formation of carbon-silicon bonds, which are crucial in organic synthesis.
Catalytic Reactions: It can participate in catalytic reactions, enhancing the efficiency of chemical processes.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylacetylene: (CH3)3SiC≡CH
Ethynyltrimethylsilane: (CH3)3SiC≡CH
Comparison: Trimethyl[(methyltellanyl)ethynyl]silane is unique due to the presence of the tellanyl group, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
501330-23-0 |
|---|---|
Molekularformel |
C6H12SiTe |
Molekulargewicht |
239.8 g/mol |
IUPAC-Name |
trimethyl(2-methyltellanylethynyl)silane |
InChI |
InChI=1S/C6H12SiTe/c1-7(2,3)5-6-8-4/h1-4H3 |
InChI-Schlüssel |
RBQVNGFTSAHVPW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#C[Te]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
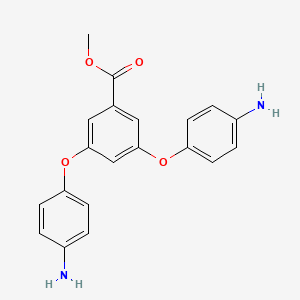
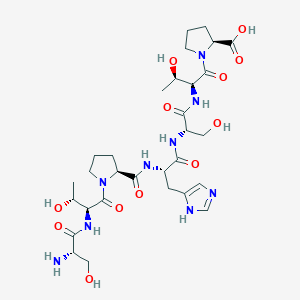

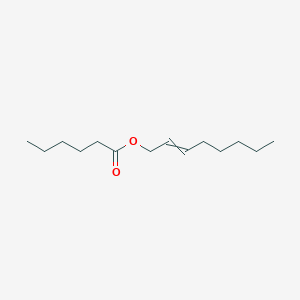
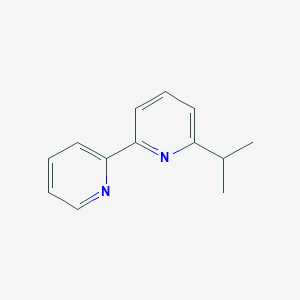

![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
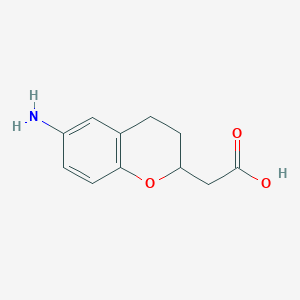
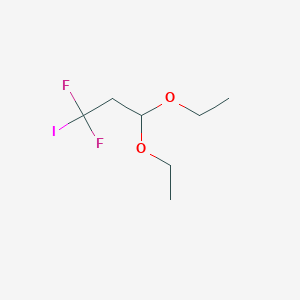
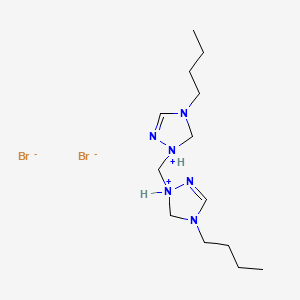
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
